molecular formula C14H15NO B1630556 N,N-Dibenzylhydroxylamine CAS No. 621-07-8

N,N-Dibenzylhydroxylamine

Cat. No.: B1630556
CAS No.: 621-07-8
M. Wt: 213.27 g/mol
InChI Key: GXELTROTKVKZBQ-UHFFFAOYSA-N
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Description

N,N-Dibenzylhydroxylamine is an organic compound with the molecular formula C14H15NO. It is a white to slightly yellow crystalline substance. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

Mechanism of Action

Target of Action

N,N-Dibenzylhydroxylamine (DBHA) primarily targets free radicals . It acts as a free radical scavenger , particularly hydroxylamine free radicals . The compound’s role is to stabilize these radicals, which is crucial in various chemical processes .

Mode of Action

DBHA interacts with its targets by combining with them to form stable compounds . For instance, it can combine with a hydroperoxide intermediate to form a stable compound . This interaction reduces the free hydroxyl content in coal and interrupts the formation of aldehydes and carboxylic acids . Additionally, DBHA can combine with alkyl radicals to form stable compounds .

Biochemical Pathways

The primary biochemical pathway affected by DBHA is the oxidation process . By combining with free radicals, DBHA inhibits the spontaneous combustion of coal, especially for lignite and sub-bituminous coal . It exerts an inhibitory effect by increasing the activation energy at each stage, especially during the accelerated oxidation and quick oxidation stages .

Result of Action

The molecular and cellular effects of DBHA’s action primarily involve the stabilization of free radicals . By forming stable compounds with these radicals, DBHA prevents the spontaneous combustion of coal and the formation of hazardous gases . This makes it a feasible stabilizer for the spontaneous combustion of coal .

Action Environment

The action, efficacy, and stability of DBHA can be influenced by environmental factors such as temperature . For instance, the effect of DBHA on the change of the active groups during coal oxidation varies at different temperatures . More research is needed to fully understand how other environmental factors may influence DBHA’s action.

Safety and Hazards

DBHA is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection when handling DBHA .

Preparation Methods

N,N-Dibenzylhydroxylamine can be synthesized through a reaction involving hydroxylamine hydrochloride and benzyl chloride in the presence of sodium carbonate. The reaction is typically carried out in ethanol under reflux conditions for about two hours. After cooling and filtration, the product is precipitated using ice water . The yield of this reaction is approximately 61.5%, with a melting point of 123°C .

Chemical Reactions Analysis

N,N-Dibenzylhydroxylamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Upon oxidation, it yields N-benzyl-α-phenylnitrone, which can further undergo cycloaddition reactions with suitable dipolarophiles . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are N,N,O-trisubstituted hydroxylamines and arylamines .

Comparison with Similar Compounds

N,N-Dibenzylhydroxylamine is unique compared to other hydroxylamines due to its dual benzyl groups, which enhance its stability and reactivity. Similar compounds include O-benzylhydroxylamine, N-methylhydroxylamine, and N,N-diethylhydroxylamine . These compounds share similar chemical properties but differ in their specific applications and reactivity profiles. For instance, O-benzylhydroxylamine is widely used in transition metal-catalyzed C–N bond-forming reactions, while N-methylhydroxylamine is commonly used in the synthesis of pharmaceuticals .

Properties

IUPAC Name

N,N-dibenzylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXELTROTKVKZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044702
Record name N-Benzyl-N-hydroxy-1-phenylmethanamine
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Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

621-07-8
Record name Dibenzylhydroxylamine
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Record name Dibenzylhydroxylamine
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Record name N,N-Dibenzylhydroxylamine
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Record name Benzenemethanamine, N-hydroxy-N-(phenylmethyl)-
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Record name N-Benzyl-N-hydroxy-1-phenylmethanamine
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Record name N,N-dibenzylhydroxylamine
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Record name DIBENZYLHYDROXYLAMINE
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Synthesis routes and methods I

Procedure details

A solution of 0.051 M dimethyldioxirane in acetone (32.9 ml, 1.67 mmol) was added to a cold stirred solution of N,N-dibenzylamine (Aldrich; 0.331 g, 1.67 mmol) in acetone (5 ml). The mixture was stirred for fifteen minutes in an ice bath. Evaporation of the solvent on the rotary evaporator gave a white crystalline solid. The solid was dissolved in acetone and the solution dried with anhydrous Na2SO4. The solvent was removed to give a chromatographically homogeneous white solid (0.352 g, 98% yield). Measured mp was 121-122; reported mp is 122-123 (DeLaMare et al 1963).
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Yield
98%

Synthesis routes and methods II

Procedure details

U.S. Pat. No. 3,491,151 discloses a method for preparing N,N-dialkylhydroxylamine compounds by allowing hydroxylamines react with alkyl halides, alkyl tosylates or the like. However, this method is also undesirable, because it requires a prolonged reaction time and achieves a yield of no more than about 50%. Tetrahedron Letters, Vol. 37, No. 33 pp. 6025-6028, 1996 discloses a method for synthesizing nitrone compounds by oxidizing dibenzylamine by means of a combination of aqueous hydrogen peroxide and methyltrioxorhenium. According to this synthetic method, an N,N-dibenzylhydroxyl-amine compound is produced in addition to a nitrone compound as a major product. However, its yield is low. Furthermore, the method requires a large amount of methyltrioxorhenium. For these reasons, the method is only disadvantageously applied to practical preparations of N,N-dibenzylhydroxylamine compounds.
[Compound]
Name
N,N-dialkylhydroxylamine
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hydroxylamines
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alkyl halides
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alkyl tosylates
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nitrone
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Synthesis routes and methods III

Procedure details

Dibenzylamine (3.0 g, 0.0152 mole) was added with ethyl acetate (15 ml) and anhydrous magnesium sulfate (3 g), and the mixture was stirred under ice cooling. A solution of methyltrioxorhenium (0.0114 g, 0.0457 mmole) dissolved in 35% aqueous hydrogen peroxide (1.8 g, 0.018 mole) was added dropwise to the mixture over 1 hour so as to keep internal temperature at 5° C. to 10° C. After the reaction mixture was stirred at the same temperature for 1 hour, the magnesium sulfate was removed by filtration, and the filtrate was added with a solution of oxalic acid (1.23 g, 0.0137 mole) dissolved in acetone (7 ml). The mixture was stirred for 30 minutes under ice cooling, and the precipitated crystals were collected by filtration to obtain oxalic acid salt of N,N-dibenzylhydroxylamine (3.0 g, yield: 65.2%) having melting point of 152-153° C. Chemical structure of the product was analyzed by 1H-NMR, mass spectrometry and elemental analysis. 1H-NMR (DMSO-D6) σ (ppm) (multiplicity, integrated value): 7.45-7.12 (m, 11H), 3.85 (s, 4H). Elemental analysis, calculated for C16H17N1O5 : C, 63.36; H, 5.65; N, 4.62, found: C, 63.30; H, 5.65; N, 4.62.
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3 g
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3 g
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7 mL
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1.8 g
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0.0114 g
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Synthesis routes and methods IV

Procedure details

tert-Butyldimethylsiloxy-N,N-dibenzylamine, Compound 1, was heated with sodium tetrafluoroborate at about 200° C. for 30 minutes. The tert-butyldimethylfluorosilane could be distilled off at 62°-64° C. in 82% yield. N,N-dibenzylhydroxylamine was isolated from the reaction. Similar results were obtained using sodium salts of hexafluorophosphate and hexafluoroantimonate.
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tert-Butyldimethylsiloxy-N,N-dibenzylamine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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